4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The boronic ester moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester can yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The boronic ester moiety can form reversible covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-((4-methoxyphenoxy)methyl)phenyl)-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4,4,5,5-Tetramethyl-2-(2-((4-fluorophenoxy)methyl)phenyl)-1,3,2-dioxaborolane: Contains a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)17-8-6-5-7-14(17)13-25-15-9-11-16(12-10-15)26-20(22,23)24/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWGIWSALYAZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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